molecular formula C18H22N2O3S B3005312 4-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 2034302-04-8

4-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No. B3005312
CAS RN: 2034302-04-8
M. Wt: 346.45
InChI Key: JNXFXPNAZNQNGM-UHFFFAOYSA-N
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Description

4-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine, also known as DPA-714, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medical research. DPA-714 is a selective ligand for the translocator protein (TSPO), which is involved in various physiological and pathological processes.

Scientific Research Applications

Supramolecular Complexes and Crystal Engineering

Research by Elacqua et al. (2013) highlights the application of pyridine derivatives in crystal engineering to create organic co-crystals and salts with sulfadiazine, showcasing their reconfigurable exteriors and chameleon-like tautomeric behaviors at the co-crystal–salt boundary. This work demonstrates the utility of pyridine-based structures in disrupting hydrogen-bonded dimers within sulfa drug crystals, facilitating the synthesis of co-crystals and salts with varied hydrogen-bond motifs (Elacqua et al., 2013).

Molecular Structure Studies

Naveen et al. (2015) have synthesized and characterized the molecular and crystal structure of a compound closely related to the chemical , elucidating its structural stability and hydrogen-bonding patterns. Such analyses are crucial for understanding the compound's physical properties and potential applications in materials science and pharmaceuticals (Naveen et al., 2015).

Novel Soluble Fluorinated Polyamides

Liu et al. (2013) explored the synthesis of new diamine containing pyridine and trifluoromethylphenyl groups for the preparation of fluorinated polyamides. These polyamides exhibit exceptional solubility, thermal stability, and mechanical properties, making them promising materials for various advanced applications (Liu et al., 2013).

Synthetic Bacteriochlorins

Reddy et al. (2013) incorporated a spiro-piperidine unit into synthetic bacteriochlorins, revealing the potential of pyridine derivatives in modifying spectral properties and enhancing the stability of these compounds. This research has implications for the design of near-infrared absorbers with tailored polarity (Reddy et al., 2013).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug or a drug candidate, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a drug or a drug candidate, future research might focus on improving its efficacy, reducing its side effects, or exploring new therapeutic applications .

properties

IUPAC Name

4-[1-(2,5-dimethylphenyl)sulfonylpiperidin-4-yl]oxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-14-3-4-15(2)18(13-14)24(21,22)20-11-7-17(8-12-20)23-16-5-9-19-10-6-16/h3-6,9-10,13,17H,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXFXPNAZNQNGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)OC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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